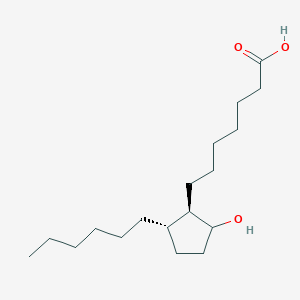
Rosaprostol
Overview
Description
Rosaprostol is a prostanoid . It has the molecular formula C18H34O3 . It is also known by other names such as 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid .
Synthesis Analysis
Enantiopure stereomers of rosaprostol were synthesized from diastereomeric building blocks . The conversion of one of these building blocks into a rosaprostol stereomer was accomplished in nine steps . Another synthesis of racemic rosaprostol was achieved in seven steps starting from dimethyl methanephosphonate .
Molecular Structure Analysis
Rosaprostol has a molecular weight of 298.5 g/mol . Its IUPAC name is 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
The synthesis of rosaprostol involves key steps like intramolecular carbenoid cyclization and the Horner−Wittig reaction . The latter was used for the introduction of the methoxycarbonylhexyl moiety at C (2) of the cyclopentanone ring .
Physical And Chemical Properties Analysis
Rosaprostol has a molecular weight of 298.5 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 12 rotatable bonds .
Scientific Research Applications
Application in the Field of Gastroenterology
Rosaprostol is primarily used as an antiulcer drug . It belongs to a series of 19,20-dinorprostanoic acid derivatives .
Summary of the Application
Rosaprostol exhibits gastric antisecretory activity and cytoprotective action . It is used for the treatment of gastric and duodenal ulcers . The sodium salt of Rosaprostol has been marketed in Italy as Rosal .
Methods of Application or Experimental Procedures
The synthesis of Rosaprostol involves several steps. Four enantiomerically pure stereoisomers of Rosaprostol were synthesized from the enantiomers of 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone as chiral substrates . These substrates were obtained by resolution of racemic 3 with (+)-®-1-(1-naphthyl)ethylamine . The conversion of (+)-3 into Rosaprostol stereoisomer (−)-1a was accomplished in four steps .
Results or Outcomes Obtained
The synthesis of Rosaprostol stereoisomer (−)-1a from the starting cyclopentanone phosphonate (+)-3 was accomplished in four steps with a 56% overall yield . A slightly improved procedure of the last two steps of the transformation of (+)-3 into (−)-1a allowed an increase in the overall yield to 64% . The remaining two stereoisomers, (−)-1b and (+)-1d, were obtained from (−)-1a and (+)-1c in 71 and 68% yield, respectively .
Labor Induction
Misoprostol is used to induce labor . It stimulates prostaglandin receptors in the uterus and cervix, increasing the strength and frequency of contractions .
Abortion
Misoprostol is used in conjunction with other medications like mifepristone or methotrexate for first-trimester abortions . It can be taken by mouth, dissolved in the mouth, or placed in the vagina .
Treatment of Postpartum Hemorrhage
Misoprostol is used to treat postpartum bleeding due to poor contraction of the uterus . It can also be used rectally for this purpose .
Prevention of NSAID-Induced Gastric Ulcers
Misoprostol is used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) . It reduces gastric acid secretion from parietal cells .
Management of Miscarriages
Misoprostol is used off-label for the management of miscarriages . It helps to expel the pregnancy tissue from the uterus .
Insertion of Intrauterine Contraceptive Device
Misoprostol is sometimes used to soften the cervix before the insertion of an intrauterine device (IUD), making the procedure easier .
Labor Induction
Misoprostol is used to induce labor . It stimulates prostaglandin receptors in the uterus and cervix, increasing the strength and frequency of contractions .
Abortion
Misoprostol is used in conjunction with other medications like mifepristone or methotrexate for first-trimester abortions . It can be taken by mouth, dissolved in the mouth, or placed in the vagina .
Treatment of Postpartum Hemorrhage
Misoprostol is used to treat postpartum bleeding due to poor contraction of the uterus . It can also be used rectally for this purpose .
Prevention of NSAID-Induced Gastric Ulcers
Misoprostol is used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) . It reduces gastric acid secretion from parietal cells .
Management of Miscarriages
Misoprostol is used off-label for the management of miscarriages . It helps to expel the pregnancy tissue from the uterus .
Insertion of Intrauterine Contraceptive Device
Misoprostol is sometimes used to soften the cervix before the insertion of an intrauterine device (IUD), making the procedure easier .
properties
IUPAC Name |
7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOJFAMEOVURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56695-66-0 (mono-hydrochloride salt) | |
| Record name | 9-Hydroxy-19,20-bisnorprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401021611, DTXSID80866585 | |
| Record name | Rosaprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid | |
CAS RN |
82598-17-2, 56695-65-9 | |
| Record name | 9-Hydroxy-19,20-bisnorprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosaprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rosaprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



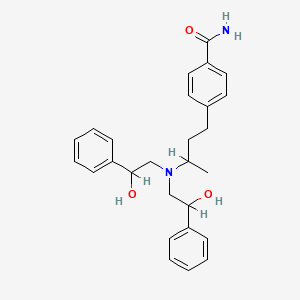
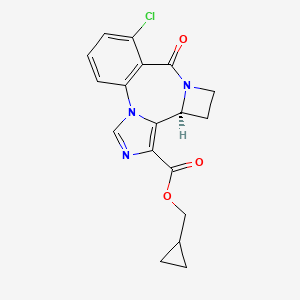
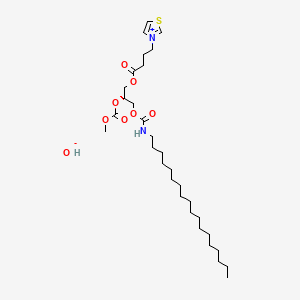
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
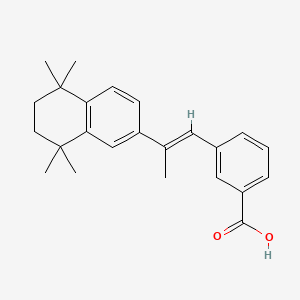
![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
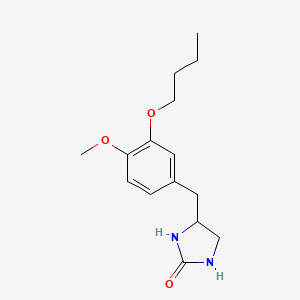
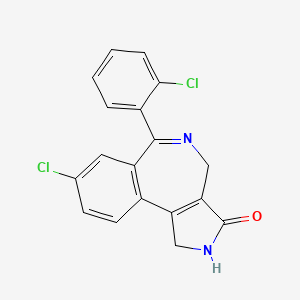
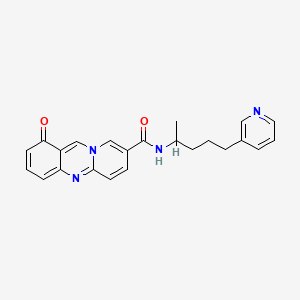
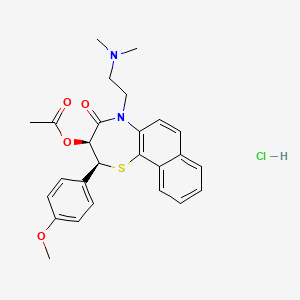
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)